molecular formula C8H7FO B146931 3'-Fluoroacetophenone CAS No. 455-36-7

3'-Fluoroacetophenone

Cat. No. B146931
CAS RN: 455-36-7
M. Wt: 138.14 g/mol
InChI Key: HCEKGPAHZCYRBZ-UHFFFAOYSA-N
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Description

3’-Fluoroacetophenone is a chemical compound with the molecular formula C8H7FO. It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a clear colorless to yellow liquid .


Molecular Structure Analysis

The molecular weight of 3’-Fluoroacetophenone is 138.14 g/mol. Its linear formula is FC6H4COCH3 . The structure of this compound includes a fluorine atom attached to the phenyl ring, which is further connected to an acetyl group .


Physical And Chemical Properties Analysis

3’-Fluoroacetophenone is a clear colorless to yellow liquid. It has a melting point of -3°C and a boiling point of 81°C at 9 mmHg. The density of this compound is 1.126 g/mL at 25°C, and it has a refractive index of 1.509 .

Scientific Research Applications

Chemical Synthesis and Reactions

3'-Fluoroacetophenone has been involved in various chemical reactions and syntheses. For instance, it reacts with sodium methoxide in methanolic solution, leading to the formation of compounds such as 2,3-epoxy-4-fluoro-1,3-diphenylbutan-1-one and 2-fluoro-1,3-diphenyl-butan-1-one-4-al. From the latter compound, 3-fluoro-2,4-diphenylfuran can be prepared, offering a method for preparing substituted fluorofurans (Bronnert & Saunders, 1960).

Educational Applications in Organic Chemistry

In the context of education, 3'-Fluoroacetophenone has been used to introduce students to solid-phase reagents in organic synthesis and to NMR-active nuclei other than 1H, as demonstrated in the conversion of 2-bromoacetophenone to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source (Pohl & Schwarz, 2008).

Biological Baeyer–Villiger Oxidation Studies

In biological research, the Baeyer–Villiger oxidation of acetophenones, including 3'-Fluoroacetophenone, was studied using 19F nuclear magnetic resonance (NMR). This method proved effective for evaluating the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens & Van Berkel, 2001).

Role in Organometallic Chemistry

In organometallic chemistry, 3'-Fluoroacetophenone has been used to study the CH and CF bond activation in reactions with a trihydride-stannyl-osmium(IV) complex. These studies provide insights into the reactivity and mechanisms of such complexes (Esteruelas et al., 2003).

Safety And Hazards

3’-Fluoroacetophenone may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEKGPAHZCYRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073186
Record name Ethanone, 1-(3-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoroacetophenone

CAS RN

455-36-7
Record name 3′-Fluoroacetophenone
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Record name 3-Fluoroacetophenone
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Record name 3'-Fluoroacetophenone
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Record name Ethanone, 1-(3-fluorophenyl)-
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Record name 3-fluoroacetophenone
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Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-N-methoxy-N-methylbenzamide (16 g, 87.4 mmol) in THF (150 mL) was cooled to −78° C. Vinylmagnesium bromide (120 mL, 120 mmol) was added slowly. The mixture was stirred at −78° C. for 10 min, at rt for 3 h, and quenched by addition of 1 N aq HCl (100 mL) at 0° C. The aqueous layer was extracted with EtOAc (100 mL). The combined organic phase was washed with brine (50 mL), dried over Na2SO4, and concentrated. The residue was purified by column chromatography to afford 1-(3-fluorophenyl)ethanone (9.7 g, yield: 75%) as a colorless oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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